1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Asymmetric Reduction of Acetophenone Derivatives
This compound is used as a chiral building block for drug synthesis . The yeast Saccharomyces cerevisiae is used as the biocatalyst and natural deep eutectic solvents (NADES) as the alternative solvents . The highest enantioselectivity of baker’s yeast was for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water .
Antileishmanial Activity
The compound has shown potent antileishmanial activity . Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
Antimalarial Activity
The compound also exhibits antimalarial activity . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Study
A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Mechanism of Action
Mode of Action
It is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, potentially altering its function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways involved. Given its structure, it could potentially interfere with pathways involving aromatic compounds or those requiring hydrophobic interactions .
Pharmacokinetics
Its molecular weight (as per NIST Chemistry WebBook ) suggests it could be absorbed in the gastrointestinal tract after oral administration. The presence of methoxy and methyl groups might influence its distribution and metabolism, potentially leading to extensive distribution in the body and metabolism in the liver. The compound’s excretion pathways are unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of studies on this specific compound. Based on its structure, it could potentially cause changes in protein function, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-16-6-9-19(10-7-16)26-22-15-28-23-14-25(32-5)24(31-4)13-21(23)27(22)30(29-26)20-11-8-17(2)18(3)12-20/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVNOLWXOXIPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.